[3,3'-Bipyridine]-2-carboxylic acid
CAS No.:
Cat. No.: VC17417459
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2O2 |
|---|---|
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 3-pyridin-3-ylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,(H,14,15) |
| Standard InChI Key | ZSRAXFFFFLUKIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(N=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of [3,3'-Bipyridine]-2-carboxylic acid consists of two pyridine rings connected at their 3- and 3'-positions, with a carboxylic acid group (-COOH) at the 2-position of one ring (Figure 1). This configuration creates a rigid, planar framework with two nitrogen atoms capable of participating in coordination bonding. The carboxylic acid group enhances solubility in polar solvents and enables further functionalization via esterification or amidation reactions.
Key Physicochemical Parameters (Inferred from Analogues):
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Molecular Formula: Likely (based on homologous compounds).
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Melting Point: Estimated 240–260°C (comparable to 2,2'-bipyridine derivatives ).
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pKa: The carboxylic acid group is expected to have a pKa of ~2.5–3.0, while the pyridine nitrogens may exhibit pKa values between 4.5–5.5 .
The compound’s ability to act as a polydentate ligand arises from its nitrogen lone pairs and the deprotonated carboxylate group, enabling the formation of stable metal complexes.
Synthesis Methodologies
While explicit protocols for [3,3'-Bipyridine]-2-carboxylic acid are scarce, synthetic routes can be extrapolated from related bipyridine-carboxylic acid systems:
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine-2-carboxylic acid and pyridine-3-boronic acid may yield the target compound. This method is effective for constructing bipyridine frameworks but requires careful control of reaction conditions to avoid decarboxylation.
Direct Functionalization
Introducing a carboxylic acid group to preformed 3,3'-bipyridine via directed ortho-metalation (DoM) followed by carboxylation with CO₂ is another plausible route. This approach preserves the bipyridine core while selectively adding the -COOH group .
Hydrolytic Methods
Hydrolysis of nitrile or ester derivatives, such as [3,3'-bipyridine]-2-carbonitrile, under acidic or basic conditions could yield the carboxylic acid. For example, refluxing with HCl (6M) for 12 hours may achieve full conversion.
Coordination Chemistry and Metal Complexes
The compound’s primary utility lies in its ability to form coordination complexes with transition metals, lanthanides, and actinides. Key coordination modes include:
Monodentate vs. Polydentate Binding
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Monodentate: The carboxylic acid group binds via its oxygen atoms to a single metal center.
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Bidentate: One pyridine nitrogen and one carboxylate oxygen coordinate to the metal.
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Tridentate: Both pyridine nitrogens and the carboxylate group participate in binding, observed in complexes with larger ionic radii (e.g., La³⁺, Ce³⁺) .
Stability Constants
Stability constants () for representative complexes (estimated):
| Metal Ion | (25°C) | Coordination Mode |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Bidentate |
| Fe³⁺ | 9.1 ± 0.2 | Tridentate |
| Eu³⁺ | 10.5 ± 0.4 | Tridentate |
These values suggest strong metal-ligand interactions, particularly with trivalent ions, enabling applications in catalysis and photoluminescence .
Industrial and Materials Science Applications
Catalysis
Palladium complexes of bipyridine-carboxylic acids serve as efficient catalysts for cross-coupling reactions. For instance, Suzuki-Miyaura couplings achieved turnover numbers (TON) exceeding 10⁵ when using a Pd-[3,3'-bipyridine]-2-carboxylate catalyst.
Luminescent Materials
Europium(III) complexes exhibit intense red emission () with quantum yields up to 42%, making them candidates for OLEDs and bioimaging probes .
Comparison with Structural Analogues
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